molecular formula C18H21N3O2 B235339 Sakacin P CAS No. 146240-19-9

Sakacin P

Cat. No. B235339
CAS RN: 146240-19-9
M. Wt: 216.23 g/mol
InChI Key: VMETVXNVLXCEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sakacin P is a bacteriocin that is produced by Lactobacillus sakei, a lactic acid bacterium. It is a proteinaceous compound that has antimicrobial properties and is used in the food industry as a natural preservative. This compound has been extensively studied due to its potential applications in the field of biotechnology and medicine.

Scientific Research Applications

Antimicrobial Activity and Resistance

  • Sakacin P, a class IIa bacteriocin from Lactobacillus sakei, exhibits potent activity against the foodborne pathogen Listeria monocytogenes. It has been suggested as a biopreservative in foods. Research has explored the resistance mechanisms of L. monocytogenes to this compound, revealing diverse physiological and genetic characteristics in resistant strains, including variations in biofilm formation and stress tolerance (Tessema et al., 2009).

Cloning and Expression in E. coli

  • The structural gene for this compound (sppA) has been cloned and expressed in Escherichia coli. This approach overcomes limitations in production by L. sakei, suggesting potential for higher yield and easier extraction (Chen et al., 2012).

Interaction with Food Constituents

  • This compound's interaction with food components has been studied, revealing that over 80% of the bacteriocin adsorbs to proteins in various food matrices. Its activity is stable in heat-treated foods but is rapidly degraded in non-heat-treated foods, indicating its potential use in certain food preservation contexts (Aasen et al., 2003).

Bacteriocin and Immunity Gene Coupling

  • Research into the this compound operon in Lactobacillus sakei demonstrates a strong translational coupling between bacteriocin and immunity genes. This has implications for understanding the regulatory mechanisms of bacteriocin production and immunity (Mathiesen et al., 2005).

Use in Active Packaging

  • Sakacin A, another bacteriocin from Lactobacillus sakei, has been incorporated into pullulan films for active packaging. This demonstrates effectiveness against L. monocytogenes on the surface of ready-to-eat foods, suggesting a novel application in food safety and preservation (Trinetta et al., 2010).

Factors Influencing Production

  • Factors affecting this compound production include temperature, pH, and nutrient composition. Optimal production conditions vary, offering insights for industrial-scale production and application in food safety (Aasen et al., 2000).

Mode of Action Against E. coli

  • The mode of action of sakacin C2, a variant, against E. coli has been characterized. It involves cell membrane depolarization and pore formation, indicating its potential as a broad-spectrum antimicrobial agent (Gao et al., 2011).

properties

CAS RN

146240-19-9

Molecular Formula

C18H21N3O2

Molecular Weight

216.23 g/mol

IUPAC Name

tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate

InChI

InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14)

InChI Key

VMETVXNVLXCEFC-UHFFFAOYSA-N

SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

synonyms

sakacin P

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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